5-Methyl-4-[(3,4,5-trimethyl-1H-pyrazol-1-YL)-methyl]isoxazole-3-carboxylic acid
Overview
Description
The compound “5-Methyl-4-[(3,4,5-trimethyl-1H-pyrazol-1-YL)-methyl]isoxazole-3-carboxylic acid” is a chemical compound with the molecular formula C12H15N3O3 . It is a derivative of 1H-pyrazole-5-carboxamide .
Synthesis Analysis
The synthesis of related compounds has been described in the literature . For example, ethyl 1, 3, 4-trimethyl-1H-pyrazole-5-carboxylate and its analogues were synthesized by mixing paraformaldehyde, 1,4-dioxane, and 2a .Molecular Structure Analysis
The molecular structure of this compound can be characterized by techniques such as 1H NMR, mass spectrometry, and elemental analysis .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the available literature, related 1H-pyrazole-5-carboxamide compounds have shown potent fungicidal activities against Erysiphe graminis and insecticidal activity against Aphis fabae .Physical and Chemical Properties Analysis
The molecular weight of “this compound” is 249.27 .Scientific Research Applications
Synthesis of Isoxazole and Pyrazole Derivatives
The chemical compound "5-Methyl-4-[(3,4,5-trimethyl-1H-pyrazol-1-YL)-methyl]isoxazole-3-carboxylic acid" is a part of a broader class of compounds that include various isoxazole and pyrazole derivatives. One relevant study reports the synthesis of 3-methylisoxazole-5-carboxamides and 5-[(1H-pyrazol-1-yl)carbonyl]-3-methyl isoxazoles from 3-methyl isoxazole-5-carboxylic acid. These compounds are synthesized using thionyl chloride and corresponding amines or pyrazole, indicating the potential chemical reactivity and applications of this compound in creating structurally diverse molecules (Martins et al., 2002).
Formation of Functionalized Isoxazole Derivatives
Another study explored the synthesis of alkyl 4-(diethoxymethyl)-3-pyridin-3-ylisoxazole-5-carboxylates, which serve as a scaffold for creating highly functionalized 3-pyridin-3-ylisoxazoles-5-carboxylic acid derivatives and isoxazole-annulated heterocycles. This points to the compound's utility in generating complex molecules with potential applications in various fields, including medicinal chemistry (Ruano et al., 2005).
Synthesis and Application in Coordination Complexes
The compound is also involved in the synthesis of novel pyrazole-dicarboxylate acid derivatives, which have been used to form mononuclear CuII/CoII coordination complexes. These complexes exhibit interesting structural properties like 2D hydrogen-bonded networks, indicating the compound's potential application in materials science and coordination chemistry (Radi et al., 2015).
Structural and Spectral Investigations
Detailed structural and spectral studies of derivatives of pyrazole-4-carboxylic acid, including 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, have been conducted. These studies involved techniques like NMR, FT-IR spectroscopy, and single-crystal X-ray diffraction, highlighting the compound's relevance in structural chemistry and material sciences (Viveka et al., 2016).
Biological Activity Studies
Studies have also been conducted to assess the biological activities of derivatives containing the isoxazole and isothiazole moieties. These studies indicate a synergetic effect when used in mixtures with certain antitumor drugs, suggesting potential applications in biomedical research and drug development (Kletskov et al., 2018).
Future Directions
While specific future directions for this compound are not mentioned in the available literature, related 1H-pyrazole-5-carboxamide compounds have been suggested as a precursor structure for further design of pesticides . This indicates potential future research directions in the development of new pesticides.
Properties
IUPAC Name |
5-methyl-4-[(3,4,5-trimethylpyrazol-1-yl)methyl]-1,2-oxazole-3-carboxylic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O3/c1-6-7(2)13-15(8(6)3)5-10-9(4)18-14-11(10)12(16)17/h5H2,1-4H3,(H,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVULFZMFIPACCU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C)CC2=C(ON=C2C(=O)O)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.